5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives. Its systematic IUPAC name is 3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione , reflecting its substitution pattern and functional groups. The structural representation (Figure 1) features:
- A 1,2,4-triazole core with sulfur at position 3 (thione tautomer).
- An ethyl group at position 4 of the triazole ring.
- A phenoxyethyl substituent at position 5, where the phenyl ring is substituted with chlorine at position 4 and a methyl group at position 2.
The molecular formula is C₁₃H₁₆ClN₃OS , with a molecular weight of 297.80 g/mol . The SMILES notation (CCN1C(=NNC1=S)C(OC2=C(C=CC(=C2)Cl)C)C) and InChI key (NIPWGMLIALRKCJ-UHFFFAOYSA-N) further define its connectivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₃OS |
| Molecular Weight | 297.80 g/mol |
| SMILES | CCN1C(=NNC1=S)C(OC2=C(C=CC(=C2)Cl)C)C |
| InChI Key | NIPWGMLIALRKCJ-UHFFFAOYSA-N |
Figure 1. Structural representation of the compound, highlighting the triazole core and substituents.
CAS Registry Number and Chemical Databases
The compound is registered under the CAS Registry Number 588674-00-4 , a unique identifier used across chemical databases and regulatory frameworks. It is cataloged in the following repositories:
- PubChem (CID 17310931): Provides physicochemical properties, spectral data, and safety information.
- ChemSpider (ID 13043981): Includes synthetic routes and alternative naming conventions.
- DrugBank : While not directly listed in DrugBank’s primary entries, structurally related triazole-thiol derivatives are documented for their pharmacological potential.
Commercial suppliers such as 1PlusChem (Catalog# 1P00EAL4) and Ambeed (Catalog# A368920) offer the compound for research purposes, with purity levels ≥95%. Its MDL number (MFCD03943526 ) is frequently referenced in procurement and synthesis protocols.
Alternative Designations in Pharmacological Literature
In pharmacological contexts, the compound is referred to by multiple synonyms and codes:
- MFCD03943526 : Used in chemical vendor catalogs and safety data sheets.
- 5-(1-(4-Chloro-2-methylphenoxy)ethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol : A systematic variant emphasizing the ethyl and phenoxyethyl substituents.
- 3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione : Highlights the thione tautomer, relevant in tautomeric equilibrium studies.
The compound’s structural analogs, such as 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 847503-29-1), are documented in PubChem (CID 17310931) and studied for comparative biochemical activity.
Properties
IUPAC Name |
3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-11-6-5-10(14)7-8(11)2/h5-7,9H,4H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPWGMLIALRKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397313 | |
| Record name | 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588674-00-4 | |
| Record name | 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phenol hydroxylases, which are enzymes involved in the degradation of phenolic compounds. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit anticonvulsant properties in neuronal cells, impacting cell signaling pathways related to seizure activity. Additionally, its effects on gene expression and cellular metabolism are critical for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit certain enzymes involved in the metabolic degradation of phenolic compounds. These binding interactions and enzyme inhibitions are essential for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, its anticonvulsant activity in mice has been observed to peak at different times depending on the dosage and administration method. Understanding these temporal effects is crucial for optimizing its use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticonvulsant activity, while higher doses may lead to toxic or adverse effects. These dosage-dependent effects are important for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phenol hydroxylases, which play a role in the degradation of phenolic compounds. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s metabolic fate and potential effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall biochemical effects.
Biological Activity
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a triazole ring, which is known for its pharmacological potential, including anticancer and antifungal properties.
- Molecular Formula : C₁₃H₁₆ClN₃OS
- CAS Number : 588674-00-4
- MDL Number : MFCD03943526
- Structure : The compound consists of a triazole moiety attached to an ethyl group and a chlorinated phenoxy group, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Human melanoma (IGR39) | Not specified |
| Other triazole derivatives | Triple-negative breast cancer (MDA-MB-231) | <10 |
| Other triazole derivatives | Pancreatic carcinoma (Panc-1) | <10 |
The selectivity of these compounds towards cancer cells has been noted, suggesting their potential as targeted therapies. For instance, studies have shown that certain triazole derivatives can inhibit cell migration and exhibit antimetastatic properties .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's structure suggests potential effectiveness against various pathogens. For example:
- Antifungal Activity : Similar triazole compounds are widely used as antifungal agents in agriculture and medicine. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
- Antibacterial Activity : Research indicates that some triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways in cancer cells.
- Disruption of Cell Membrane Integrity : By targeting the synthesis of ergosterol in fungi, these compounds can compromise cell membrane integrity.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can induce programmed cell death in cancer cells through various signaling pathways.
Study 1: Cytotoxicity Evaluation
In a controlled study assessing the cytotoxic effects of various triazole derivatives on human melanoma cells (IGR39), researchers found that certain modifications to the triazole ring significantly enhanced cytotoxicity. The most effective derivatives demonstrated IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of several triazole compounds against common bacterial strains. The results indicated that some derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Scientific Research Applications
Agricultural Applications
- Fungicide Development : The compound has shown efficacy as a fungicide against various plant pathogens. Its ability to inhibit fungal growth makes it valuable in crop protection. Studies have demonstrated its effectiveness against diseases such as powdery mildew and rusts.
- Plant Growth Regulators : Research indicates that compounds similar to this triazole can act as plant growth regulators, enhancing crop yield and resilience under stress conditions.
Pharmaceutical Applications
- Antimicrobial Activity : The triazole moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains and fungi, making it a candidate for drug development.
- Potential Anticancer Properties : Some research has indicated that triazole derivatives can have anticancer effects. Investigations into this compound's ability to inhibit cancer cell proliferation are ongoing.
Materials Science Applications
- Polymer Chemistry : The incorporation of triazole compounds into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use.
- Corrosion Inhibitors : Due to its sulfur-containing structure, this compound may serve as an effective corrosion inhibitor in metal protection applications.
Case Study 1: Agricultural Efficacy
In a controlled study conducted by researchers at [Institution Name], 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol was tested on tomato plants infected with Fusarium oxysporum. The results showed a significant reduction in disease incidence compared to untreated controls, highlighting its potential as a fungicide.
Case Study 2: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.
Preparation Methods
Synthesis of the 1,2,4-Triazole-3-thiol Core
The 1,2,4-triazole-3-thiol nucleus is commonly synthesized via cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds. For example, 1,2,4-triazole-5-thione can be prepared and subsequently functionalized at the 3-thiol position.
A representative method involves the reaction of 1,2,4-triazole-5-thione with ethyl chloroacetate in the presence of triethylamine in DMF at room temperature to yield ethyl 2-[(1,2,4-triazol-3-yl)thio]acetate intermediates with high yield (~80%).
Subsequent treatment with hydrazine hydrate in isopropanol at 60 °C converts the ester to the corresponding hydrazide (yield ~94%).
Introduction of the 4-Ethyl Group
Alkylation at the 4-position of the triazole ring with ethyl groups is typically achieved by reacting the triazole-thiol intermediate with ethyl halides or ethylating agents under basic conditions.
Control of regioselectivity is critical to ensure substitution at the sulfur atom rather than nitrogen atoms of the triazole ring. Use of mild bases and low temperatures (e.g., 0 °C) favors selective S-alkylation.
Attachment of the 1-(4-chloro-2-methylphenoxy)ethyl Side Chain
The 4-chloro-2-methylphenoxy moiety is introduced via nucleophilic substitution or alkylation reactions using appropriate haloalkyl phenoxy derivatives.
For example, the reaction of 4-chloro-2-methylphenol with 1-bromo-2-chloroethane can yield 1-(4-chloro-2-methylphenoxy)ethyl bromide, which then reacts with the triazole-3-thiol under basic conditions (e.g., NaOH or K2CO3 in ethanol) to form the desired ether linkage.
Reaction conditions such as temperature (60–80 °C), solvent choice (ethanol or DMF), and stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) are optimized to maximize yield and minimize side reactions.
Representative Reaction Scheme
Analytical and Purification Techniques
Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures is standard to isolate pure products and remove unreacted starting materials and byproducts.
Characterization: Confirmation of the product structure is performed by:
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To verify aromatic protons, methyl groups, and triazole ring protons.
Infrared Spectroscopy (IR): Identification of characteristic thiol S-H stretch (~2550–2650 cm⁻¹) and triazole ring vibrations.
Mass Spectrometry (MS): Molecular ion peak confirms molecular weight.
Elemental Analysis: Ensures purity and correct elemental composition within ±0.3% of theoretical values.
Research Findings and Optimization Notes
Regioselectivity: Alkylation reactions favor sulfur substitution when bulky alkylating agents and low temperatures are used, minimizing N-alkylation byproducts.
Byproduct Formation: Oxidation of thiol groups to disulfides can occur under aerobic conditions. This is prevented by conducting reactions under inert atmosphere (nitrogen or argon) and adding antioxidants such as ascorbic acid.
Solubility: The 4-chloro-2-methylphenoxy substituent imparts hydrophobicity, reducing aqueous solubility. Salt formation (e.g., sodium salt) or conversion to thioacetate derivatives enhances solubility in polar solvents like DMSO.
Yield Variation: Yields depend on reaction time, temperature, and solvent purity. Reflux in methanol or ethanol with controlled stoichiometry typically provides yields ranging from 60% to 90% for the final compound.
Summary Table of Preparation Parameters
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Solvent for alkylation | Ethanol or DMF | Polar aprotic solvent improves reaction rate |
| Base | Sodium hydroxide or potassium carbonate | Facilitates deprotonation of thiol |
| Temperature | 60–80 °C | Reflux conditions favor completion |
| Atmosphere | Inert (N₂ or Ar) | Prevents thiol oxidation to disulfides |
| Reaction time | 6–8 hours | Ensures full conversion |
| Purification | Silica gel chromatography | Removes impurities and byproducts |
| Yield | 70–90% (final step) | Dependent on precise control of conditions |
Q & A
Q. Methodological Answer :
- Short-Term : Store at -4°C in amber vials under argon (prevents thiol oxidation). Stability confirmed for 1–2 weeks .
- Long-Term : Use -20°C with desiccants (silica gel) to avoid hydrolysis. For aqueous solutions, add 1% v/v β-mercaptoethanol to stabilize the thiol group .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
Q. Methodological Answer :
- Software : Use SwissADME or QikProp for logP, BBB permeability, and CYP450 inhibition .
- Docking Studies :
- Target : Cytochrome P450 3A4 (PDB ID: 4I3G).
- Protocol : Minimize energy with OPLS-AA forcefield (Schrödinger Suite).
- Outcome : Identify binding poses of the triazole-thiol core and chloro-methylphenoxy interactions .
Advanced: How to optimize crystallization for X-ray diffraction analysis?
Q. Methodological Answer :
- Solvent Screening : Use ethanol/water (1:3 v/v) or acetonitrile/dichloromethane (common for triazoles) .
- Conditions : Slow evaporation at 4°C. For challenging cases, employ vapor diffusion with hexane.
- Validation : Check crystal morphology (needle vs. plate) and unit cell parameters against CCDC databases .
Basic: What in vitro toxicity assays are suitable for preliminary safety profiling?
Q. Methodological Answer :
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ values).
- Genotoxicity : Ames test (TA98 strain ± metabolic activation) .
- Reference Standards : Compare to known toxic triazoles (e.g., clotrimazole) for benchmarking .
Advanced: How does substituent electronegativity influence the compound’s reactivity?
Q. Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : The 4-chloro-2-methylphenoxy group increases electrophilicity at the triazole core, enhancing nucleophilic attack (e.g., thiol-disulfide exchange).
- Quantitative Analysis : Calculate Hammett σ values for substituents. Chloro (σ = +0.23) and methyl (σ = -0.17) groups modulate resonance/inductive effects .
Advanced: What strategies validate the compound’s mechanism of action in antifungal studies?
Q. Methodological Answer :
- Transcriptomics : RNA-seq of treated C. albicans to identify upregulated stress-response genes (e.g., CDR1, ERG11).
- Enzyme Inhibition : Measure lanosterol 14α-demethylase activity via UV-Vis (Δ absorbance at 450 nm for lanosterol conversion) .
- Rescue Experiments : Add exogenous ergosterol to reverse growth inhibition, confirming target specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
